molecular formula C33H27Cl2N3O4S B11542300 N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B11542300
M. Wt: 632.6 g/mol
InChI Key: SUTBUTKZRIQICO-ZSNJKBEMSA-N
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Description

N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine.

    Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms.

    Formation of the hydrazinecarbonyl group: This involves the reaction of hydrazine with a carbonyl compound.

    Attachment of the naphthalen-1-ylmethoxy group: This step involves the reaction of a naphthalene derivative with a methoxy group.

Industrial Production Methods

Industrial production of such complex compounds often involves the use of automated synthesizers and reactors to ensure precision and efficiency. The process may include:

    Batch processing: Where reactions are carried out in large batches.

    Continuous flow processing: Where reactants are continuously fed into the reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine groups.

    Reduction: Reduction reactions can occur at the sulfonamide and dichlorophenyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

    Oxidation products: May include sulfoxides or sulfones.

    Reduction products: May include amines or alcohols.

    Substitution products: May include halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: As a component in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves:

    Molecular targets: Such as enzymes or receptors in biological systems.

    Pathways involved: The compound may interfere with metabolic pathways, leading to the inhibition of bacterial growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide: can be compared with other sulfonamides, such as:

Uniqueness

  • Structural uniqueness : The presence of the naphthalen-1-ylmethoxy group and the specific arrangement of functional groups make this compound unique.
  • Functional uniqueness : The compound may exhibit unique biological or chemical properties due to its specific structure.

Properties

Molecular Formula

C33H27Cl2N3O4S

Molecular Weight

632.6 g/mol

IUPAC Name

2-(2,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C33H27Cl2N3O4S/c1-23-9-16-29(17-10-23)43(40,41)38(32-18-13-27(34)19-31(32)35)21-33(39)37-36-20-24-11-14-28(15-12-24)42-22-26-7-4-6-25-5-2-3-8-30(25)26/h2-20H,21-22H2,1H3,(H,37,39)/b36-20+

InChI Key

SUTBUTKZRIQICO-ZSNJKBEMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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